![molecular formula C24H20N4O4S B2394166 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide CAS No. 868212-69-5](/img/structure/B2394166.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide” are not detailed in the search results .Scientific Research Applications
- Application : N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide has been evaluated for its antimicrobial activity. It showed effectiveness against Gram-positive bacteria, clinic isolates, yeast, and molds .
- Application : Researchers have explored the anti-angiogenic effects of this compound. It may play a role in suppressing tumor growth by interfering with blood vessel formation .
- Application : N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-phenoxybenzamide derivatives were studied for their DNA cleavage activity. Understanding their interactions with DNA can guide drug design .
- Application : Although not directly mentioned for this compound, similar sulfonamides have been investigated as tyrosine kinase inhibitors. Such inhibition can impact cancer cell growth and survival .
- Application : While not explicitly studied for this compound, sulfonamides have shown anti-inflammatory effects. Investigating its potential in this area could be valuable .
- Application : Sulfonamides, including this compound, exhibit advantageous pharmacokinetic properties. Investigating its metabolic pathways can inform drug safety and efficacy .
Antimicrobial Activity
Anti-Angiogenic Properties
DNA Cleavage Studies
Tyrosine Kinase Inhibition
Anti-Inflammatory Potential
Metabolic Resistance Mechanisms
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These pathways are involved in cell growth and division, and their disruption can lead to the death of cancer cells . .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, leading to disruption of cell growth and division pathways. This disruption can lead to the death of cancer cells, making the compound potentially useful in cancer treatment .
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)22-13-9-19(10-14-22)27-23(29)18-7-11-21(12-8-18)32-20-5-3-2-4-6-20/h2-16H,1H3,(H,27,29)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGLANPTCPPNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide |
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